

Comparative Docking Analysis of 2-Aminofuran-3-Carbonitrile Derivatives and Analogs

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Compound of Interest

Compound Name: 2-Aminofuran-3-carbonitrile

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A comprehensive guide for researchers and drug development professionals on the in silico performance of furan-based compounds against various biological targets. This guide synthesizes data from multiple studies to provide a comparative overview of their potential as therapeutic agents.

This comparison guide delves into the molecular docking studies of **2-aminofuran-3-carbonitrile** derivatives and structurally related benzofuran and pyrimidine analogs. The following sections present a compilation of quantitative docking data, detailed experimental methodologies, and visual representations of the computational workflows employed in the cited research. This information is intended to provide researchers with a valuable resource for comparing the potential efficacy of these compounds against various enzymatic targets implicated in cancer, bacterial infections, and inflammation.

Quantitative Docking Data Summary

The following tables summarize the key quantitative data from various docking studies, including binding energies, IC₅₀ values, and docking scores. These metrics are indicative of the binding affinity of the ligands for their respective protein targets. A lower binding energy or docking score generally suggests a more favorable interaction.

Compound Class	Target Protein (PDB ID)	Compound(s)	Docking Score/Binding Energy	Key Findings
2-Benzylideneamin o-4,5-diphenylfuran-3-carbonitrile Derivatives	Epidermal Growth Factor Receptor (EGFR) & Cyclin-Dependent Kinase 2 (CDK2)	7c	Not specified in snippets, but described as having a "plausible binding mode" that correlates with potent inhibitory activity. [1][2]	Compound 7c displayed superior inhibitory activity towards wild-type EGFR and CDK2. [1][2] It also showed significant cytotoxicity against various cancer cell lines. [1][2]
Benzofuran-Pyrimidine Derivatives	Bacterial Protein (PDB ID: 1STE)	5c, 5d	Not specified in snippets, but described as having "good docking scores".	Compounds 5c and 5d exhibited hydrogen bonding interactions with key amino acid residues (TYR32A, TYR61A, THR36A, and LYS57A) in the active site of the target protein.
2-Phenyl-benzofuran-3-carboxamide Derivatives	Staphylococcus aureus Sortase A	Ia-22	IC50 = 30.8µM	Compound Ia-22 was identified as the most potent inhibitor in the series and shared a similar binding pattern

				with the natural substrate LPXTG.[3]
Benzofuran-Triazine Derivatives	Dihydrofolate Reductase (DHFR)	8e	MIC value of 125-32 μ g/ μ l against various bacterial strains. [4]	Compound 8e was the most active antibacterial agent in the series and showed good interaction with the DHFR target through hydrogen bonding and hydrophobic interactions in docking studies. [4]
Pyrimidine-5-carbonitrile Derivatives	Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) (PDB ID: 1YWN)	11e, 12b	IC50 values of 0.61 μ M and 0.53 μ M, respectively.[5]	These compounds were the most potent VEGFR-2 inhibitors in their series, showing similar binding modes to the known inhibitor sorafenib.[5]
2-Benzylidene-1-benzofuran-3-ones	Neuraminidase	#4h	Inhibition activity of $13 \pm 1.8\%$, similar to oseltamivir.[6]	Compound #4h was found to bind to the active site residues Glu-277, Try-406, and Arg-152 of

neuraminidase.

[6]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are the summarized experimental protocols for the key stages of the in silico analyses.

Ligand and Protein Preparation

- **Ligand Preparation:** Ligands were typically prepared using tools like the "LigPrep" module in Schrödinger software.[7] This process involved generating different possible conformations, assigning correct protonation states, and performing energy minimization of the 3D structures.[7]
- **Protein Preparation:** The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB).[7] Standard preparation procedures included the removal of water molecules, the addition of hydrogen atoms, and the assignment of appropriate bond orders and formal charges.[7] The protonation states of the amino acid residues were also optimized, and the energy of the protein structure was minimized to alleviate any steric hindrances.[7]

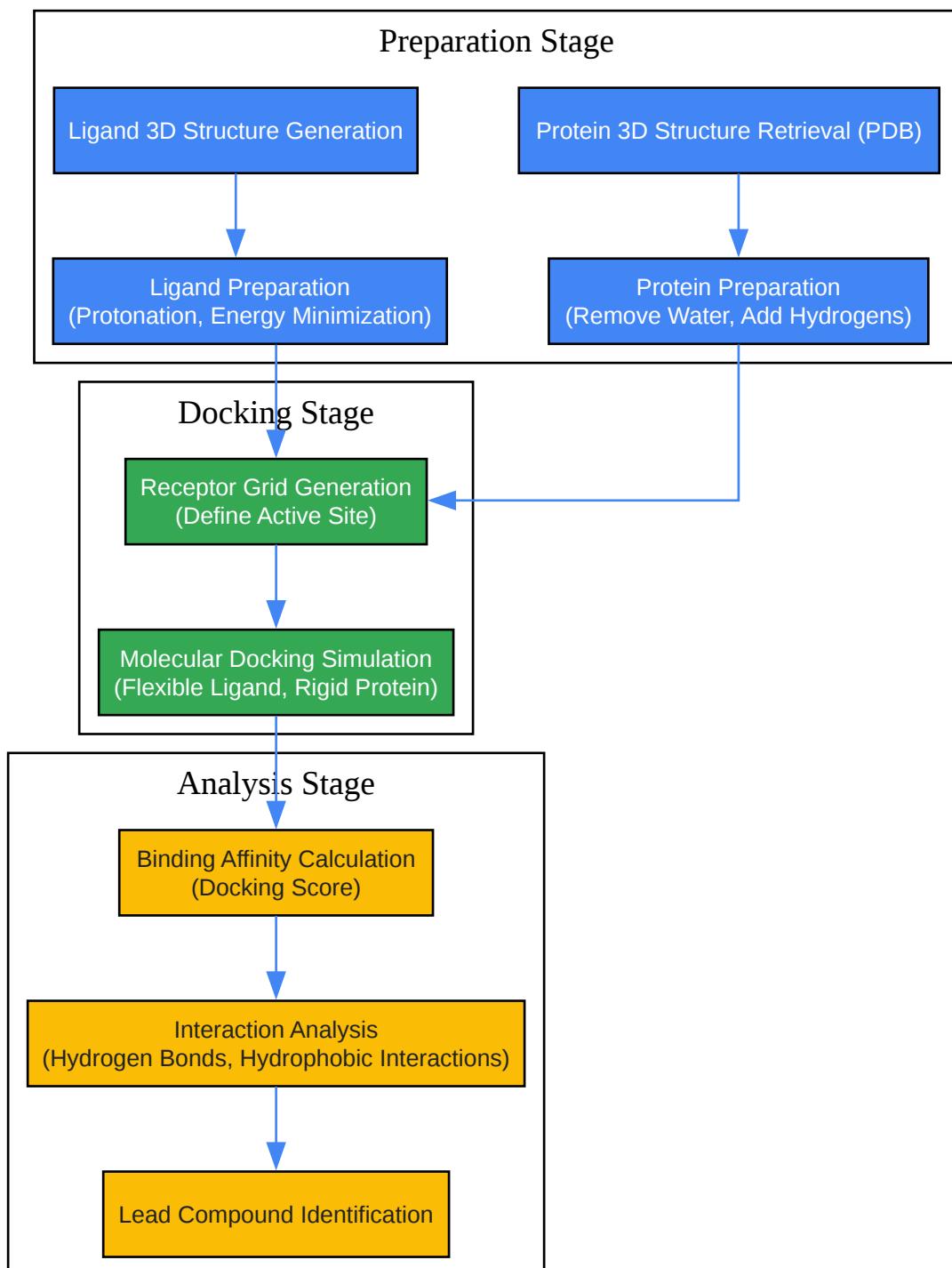
Molecular Docking and Analysis

- **Receptor Grid Generation:** A receptor grid was generated around the active site of the target protein.[7] The active site was typically defined based on the co-crystallized ligand in the original PDB structure or from information available in the scientific literature.[7] This grid defines the specific volume within which the ligand is allowed to dock and interact with the protein.[7]
- **Docking Simulations:** Docking was generally performed in flexible docking mode, where the protein is treated as a rigid structure, and the ligand is flexible, allowing it to adopt various conformations within the active site.[7] In some studies, both genetic and non-genetic algorithm techniques were used for docking.

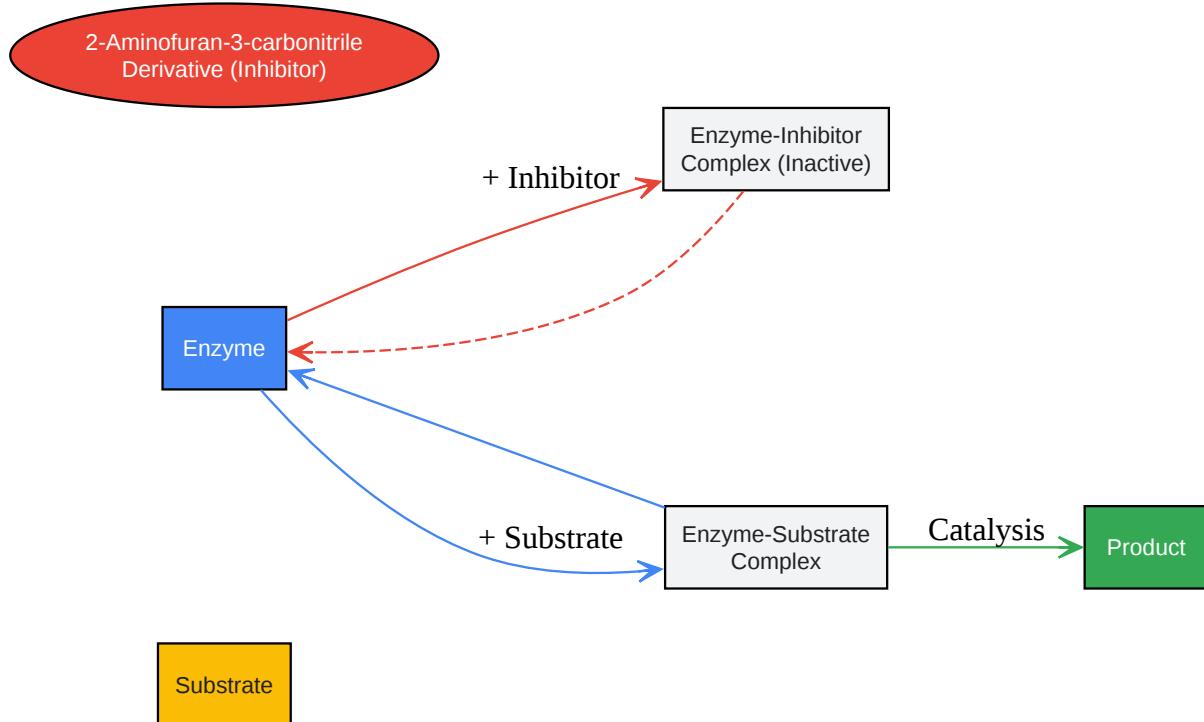
- Binding Affinity Prediction: The docking scores, often presented as Glide Score (G-Score) or Emodel score, were used to estimate the binding affinity between the ligand and the protein target.[7] A more negative G-Score typically indicates a stronger binding affinity.[7]
- Interaction Analysis: The interactions between the docked ligands and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, were analyzed to understand the binding mode and the structural basis of inhibition.[3][4]

Visualizations

The following diagrams illustrate the typical workflow for molecular docking studies and a conceptual representation of an enzymatic inhibition pathway.

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Caption: A generalized workflow for molecular docking studies.



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Caption: Conceptual pathway of competitive enzyme inhibition.

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